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Compound of Interest

Compound Name: Antiflammin 2

Cat. No.: B11930186 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antiflammin 2 (AF-2) is a synthetic nonapeptide with significant anti-inflammatory properties. It

shares sequence homology with glucocorticoid-inducible proteins like Annexin A1 (also known

as lipocortin-1).[1][2][3] The primary mechanism of action for Antiflammin 2 involves its

interaction with the Formyl Peptide Receptor Like-1 (FPRL-1), also known as FPR2 or the ALX

receptor.[1] Activation of this G protein-coupled receptor on various immune cells, particularly

neutrophils and monocytes, initiates a signaling cascade that helps resolve inflammation.[1][4]

[5] Key anti-inflammatory effects include the inhibition of leukocyte trafficking and adhesion,

reduction of pro-inflammatory mediator release, and promotion of apoptosis in neutrophils.[2][5]

[6]

Flow cytometry is a powerful, high-throughput technology that enables the multi-parametric

analysis of single cells within heterogeneous populations.[7][8] It is an ideal tool for

characterizing the immunomodulatory effects of therapeutic agents like Antiflammin 2. This

application note provides detailed protocols for treating human peripheral blood mononuclear

cells (PBMCs) with Antiflammin 2 and analyzing the subsequent changes in immune cell

phenotype and function using flow cytometry.
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This protocol describes the in vitro treatment of isolated human PBMCs with Antiflammin 2.

Immune cells are first stimulated to induce an inflammatory phenotype. For example,

macrophages/monocytes can be stimulated with lipopolysaccharide (LPS), and T lymphocytes

can be activated using anti-CD3/CD28 antibodies or pharmacological agents like PMA and

Ionomycin.[9][10] Following stimulation, cells are treated with Antiflammin 2. The peptide is

expected to counteract the inflammatory response by binding to the FPRL-1 receptor.

Flow cytometry is then used to quantify these effects by measuring:

Changes in Cell Surface Marker Expression: Analyzing the upregulation or downregulation of

adhesion molecules (e.g., CD11b) and activation markers (e.g., CD69, CD25) on specific

immune cell subsets.[2][11]

Intracellular Cytokine Production: Measuring the levels of pro-inflammatory (e.g., TNF-α, IL-

6) and anti-inflammatory (e.g., IL-10) cytokines within the cells.[4][12]

Antiflammin 2 Signaling Pathway
Antiflammin 2 exerts its anti-inflammatory effects by activating the FPRL-1 receptor. This

activation leads to the phosphorylation of extracellular-regulated kinases (ERK1/2) and initiates

downstream signaling that ultimately suppresses inflammatory responses, such as reducing the

expression of adhesion molecules on leukocytes.[1][2]
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Caption: Signaling pathway of Antiflammin 2 in immune cells.
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Experimental Workflow
The overall experimental process involves isolating immune cells, stimulating and treating

them, staining with fluorescently-labeled antibodies, acquiring data on a flow cytometer, and

finally, analyzing the results.
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Caption: General experimental workflow for flow cytometry analysis.

Detailed Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood
Mononuclear Cells (PBMCs)
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This protocol describes the isolation of PBMCs from whole blood using density gradient

centrifugation.[13][14][15][16]

Materials:

Human whole blood collected in heparin-containing tubes.

Phosphate-Buffered Saline (PBS), sterile.

Ficoll-Paque™ or other density gradient medium (density ~1.077 g/mL).

50 mL conical tubes.

Serological pipettes.

Centrifuge.

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-

Streptomycin).

Method:

Dilute the whole blood 1:1 with sterile PBS at room temperature.

Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a 50 mL conical

tube. Avoid mixing the layers.

Centrifuge at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned

off.

After centrifugation, four distinct layers will be visible. Carefully aspirate the upper layer

(plasma) and transfer the opaque layer of PBMCs (the "buffy coat") to a new 50 mL tube.

Wash the isolated PBMCs by adding PBS to a total volume of 45 mL. Centrifuge at 300 x g

for 10 minutes at room temperature.

Discard the supernatant and repeat the wash step.
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Resuspend the final cell pellet in 10 mL of complete cell culture medium.

Count the cells using a hemocytometer and assess viability with Trypan Blue. Viability should

be >95%.[13]

Adjust the cell concentration to 1 x 10⁶ cells/mL in complete culture medium for subsequent

experiments.

Protocol 2: Immune Cell Culture and Treatment
Materials:

Isolated PBMCs (1 x 10⁶ cells/mL).

24-well or 96-well tissue culture plates.

Stimulants (e.g., LPS for monocytes/macrophages, anti-CD3/CD28 antibodies for T cells).

Antiflammin 2 (reconstituted in a suitable vehicle, e.g., sterile PBS or DMSO).

Protein transport inhibitor (e.g., Brefeldin A or Monensin) for intracellular cytokine staining.

Humidified incubator (37°C, 5% CO₂).

Method:

Seed 1 x 10⁶ PBMCs per well in a 24-well plate (or 2 x 10⁵ cells per well in a 96-well plate).

Stimulation: Add the appropriate stimulant to the wells. For example:

Monocyte/Macrophage Activation: Add LPS (final concentration 100 ng/mL).

T Cell Activation: Use plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1-5

µg/mL).[9]

Include an unstimulated control (vehicle only).

Treatment: Immediately after stimulation, add Antiflammin 2 at various concentrations (e.g.,

0.1 µM, 1 µM, 10 µM). The reported EC₅₀ is approximately 1 µM.[1] Also include a vehicle
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control for the Antiflammin 2 treatment.

Incubate the plate in a humidified incubator at 37°C with 5% CO₂. Incubation time will vary

depending on the target readout (e.g., 4-6 hours for cytokine production, 24-48 hours for

activation marker expression).

For intracellular cytokine analysis: Add a protein transport inhibitor (e.g., Brefeldin A) for the

final 4-6 hours of incubation to trap cytokines inside the cells.

After incubation, harvest the cells for staining. Gently scrape adherent cells if necessary and

transfer all cells to flow cytometry tubes.

Protocol 3: Flow Cytometry Staining
This protocol provides a general procedure for both surface and intracellular antibody staining.

Materials:

Harvested cells in flow cytometry tubes.

FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide).

Fc Block (to prevent non-specific antibody binding).

Fluorochrome-conjugated antibodies for surface markers (see Table 1).

Fixation/Permeabilization Buffer Kit.

Fluorochrome-conjugated antibodies for intracellular cytokines (see Table 1).

Flow cytometer.

Method:

Centrifuge the harvested cells at 300-400 x g for 5 minutes. Discard the supernatant.

Resuspend the cell pellet in 100 µL of FACS buffer containing Fc Block and incubate for 10

minutes at 4°C.
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Surface Staining: Add the cocktail of surface antibodies to the cells. Incubate for 20-30

minutes at 4°C in the dark.

Wash the cells by adding 2 mL of FACS buffer and centrifuging at 300-400 x g for 5 minutes.

Discard the supernatant.

(Optional) Intracellular Staining:

Resuspend the cells in 100 µL of Fixation Buffer and incubate for 20 minutes at room

temperature in the dark.

Wash the cells once with 1X Permeabilization Buffer.

Resuspend the fixed and permeabilized cells in 100 µL of 1X Permeabilization Buffer

containing the intracellular antibody cocktail.

Incubate for 30 minutes at 4°C in the dark.

Wash the cells once with 1X Permeabilization Buffer.

Resuspend the final cell pellet in 300-500 µL of FACS Buffer.

Acquire the samples on a flow cytometer as soon as possible.

Data Presentation and Analysis
Quantitative Data Summary
The following tables provide recommended antibody panels and example treatment conditions

for studying the effects of Antiflammin 2.

Table 1: Recommended Antibody Panel for Flow Cytometry
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Marker
Target Cell
Population

Expected Effect of
Antiflammin 2

Fluorochrome
Example

Lineage Markers

CD3 T Cells - APC-H7

CD4 Helper T Cells - PerCP-Cy5.5

CD8 Cytotoxic T Cells - BV510

CD14
Monocytes/Macropha

ges
- FITC

CD19 B Cells - PE-Cy7

Activation/Adhesion

Markers

CD11b (Mac-1)
Monocytes,

Neutrophils
↓ Downregulation PE

CD69
Activated T/B/NK

Cells

↓ Inhibition of

activation
BV421

CD25 (IL-2Rα)
Activated T Cells,

Tregs

↓ Inhibition of

activation
APC

Intracellular Cytokines

TNF-α Macrophages, T Cells
↓ Decreased

production
AF700

IL-6 Macrophages
↓ Decreased

production
BV605

IL-10 Macrophages, T Cells
↑ Increased

production
BV786

Table 2: Example Experimental Plate Setup (96-well plate)
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Well Stimulant
Antiflammin 2
Conc.

Purpose

A1-A3 None 0 µM (Vehicle) Unstimulated Control

B1-B3 LPS (100 ng/mL) 0 µM (Vehicle) Stimulated Control

C1-C3 LPS (100 ng/mL) 0.1 µM Low Dose Treatment

D1-D3 LPS (100 ng/mL) 1.0 µM Mid Dose Treatment

E1-E3 LPS (100 ng/mL) 10.0 µM High Dose Treatment

Flow Cytometry Gating Strategy
Data analysis begins with gating on the cell populations of interest. A sequential gating strategy

ensures accurate identification of specific immune cell subsets and their activation status.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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